N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Salt selection Storage stability LogP

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (CAS 1185310-57-9) is a piperazinyl-pyrimidine derivative supplied as a hydrochloride salt with molecular formula C₁₀H₁₈ClN₅ and molecular weight 243.74 g/mol. The compound belongs to the 4,6-disubstituted pyrimidine class, a scaffold widely recognized in kinase inhibitor drug discovery.

Molecular Formula C10H18ClN5
Molecular Weight 243.74 g/mol
CAS No. 1185310-57-9
Cat. No. B1501141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
CAS1185310-57-9
Molecular FormulaC10H18ClN5
Molecular Weight243.74 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)N2CCNCC2.Cl
InChIInChI=1S/C10H17N5.ClH/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15;/h7-8,11H,3-6H2,1-2H3;1H
InChIKeyKBKOCXURDKSTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride (CAS 1185310-57-9): Compound Class and Procurement Baseline


N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (CAS 1185310-57-9) is a piperazinyl-pyrimidine derivative supplied as a hydrochloride salt with molecular formula C₁₀H₁₈ClN₅ and molecular weight 243.74 g/mol . The compound belongs to the 4,6-disubstituted pyrimidine class, a scaffold widely recognized in kinase inhibitor drug discovery . Its structure features an N,N-dimethylamino group at the pyrimidine 4-position and a piperazine ring at the 6-position, forming a bidentate hydrogen-bonding pharmacophore compatible with the ATP-binding hinge region of multiple kinases . The free base form (CAS 1185538-68-4; MW 207.28) is also commercially available, and the choice between salt and free base carries measurable consequences for solubility, storage, and assay-ready formulation that directly impact procurement decisions .

Why Generic Substitution of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride Is Not Advisable Without Quantitative Verification


Within the piperazinyl-pyrimidine chemical space, minor structural variations produce measurable differences in physicochemical properties that cascade into divergent experimental outcomes. The target compound's N,N-dimethyl substitution at the 4-amine position creates a specific steric and electronic profile distinct from its N,N-diethyl analog (CAS 1185319-47-4; MW 271.79 vs 243.74), its N-ethyl-2-methyl analog (CAS 1507884-58-3; MW 221.3), and the 2-methyl-substituted variant N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1706441-11-3; MW 221.3) . Even the choice between hydrochloride salt and free base has quantifiable consequences: the HCl salt exhibits a predicted LogP of 1.148 versus −0.048 for the free base, a difference of over one log unit that predicts markedly different aqueous solubility and membrane partitioning behavior . The 2,4-dimethyl positional isomer (CAS 887686-65-9; MW 192.26; LogP 0.897) lacks the exocyclic 4-amine entirely, replacing the hinge-binding dimethylamino motif with a simple methyl group—a structural deletion that abolishes a key hydrogen-bond acceptor [1]. These are not cosmetic differences; they represent quantifiable variations in molecular weight, lipophilicity, hydrogen-bonding capacity, and steric bulk that affect dosing calculations, solubility-limited assay performance, and target engagement profiles. The following section provides the quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Quantified Storage Stability and Calculated LogP Differentiation

The hydrochloride salt (CAS 1185310-57-9) requires only room temperature storage under sealed, dry conditions, while the free base (CAS 1185538-68-4) mandates refrigerated storage at 2–8°C . This difference reduces cold-chain logistics costs for the HCl salt. The predicted LogP of the HCl salt is 1.148, compared with −0.0478 for the free base—a difference of approximately 1.2 log units . This LogP shift corresponds to a calculated ~16-fold difference in predicted n-octanol/water partition coefficient, indicating that the HCl salt is substantially more lipophilic in its unionized form, which may favor passive membrane permeability in cell-based assays while the free base's negative LogP predicts preferential aqueous partitioning . Additionally, the HCl salt carries a 17.6% higher molecular weight (243.74 vs. 207.28 g/mol), a factor that must be accounted for when calculating equimolar dosing concentrations .

Salt selection Storage stability LogP Formulation pre-screening

Molecular Weight Differentiation: N,N-Dimethyl vs. N,N-Diethyl and N-Ethyl-2-Methyl Analogs for Molar Dosing Calculations

The target compound's molecular weight (243.74 g/mol as HCl salt; 207.28 g/mol as free base) places it at an intermediate position within its analog series. The N,N-diethyl analog hydrochloride (CAS 1185319-47-4) is 11.5% heavier at 271.79 g/mol, while the N-ethyl-2-methyl analog (CAS 1507884-58-3; free base) is 6.8% heavier in its free base form at 221.3 g/mol . The N,N,2-trimethyl analog (CAS 1706441-11-3) shares the same molecular weight as the N-ethyl-2-methyl analog (221.3 g/mol) due to isomeric relationship, but the additional 2-methyl group on the pyrimidine ring alters the steric environment around the hinge-binding region . For equimolar dosing, a researcher ordering the N,N-diethyl analog would need to weigh 271.79 mg for a 1 mmol quantity versus 243.74 mg for the target compound—a 28 mg (11.5%) mass difference per mmol—directly affecting compound consumption rates and cost-per-assay calculations .

Molar dosing Molecular weight Analog comparison Assay standardization

Hydrogen-Bond Pharmacophore Integrity: 4-Dimethylamino vs. 2,4-Dimethyl Positional Isomer Differentiation

The target compound retains an exocyclic N,N-dimethylamino group at the pyrimidine 4-position, providing one hydrogen-bond acceptor (the pyrimidine N3) and a second potential acceptor from the dimethylamino nitrogen for bidentate kinase hinge binding, a motif conserved across numerous ATP-competitive kinase inhibitors . In contrast, the 2,4-dimethyl positional isomer (CAS 887686-65-9; PDB ligand WKS) replaces the 4-dimethylamino group with a simple methyl substituent, eliminating that hydrogen-bond acceptor and reducing the total acceptor count from 5 to 4 [1]. The topological polar surface area decreases from 44.29 Ų (target free base) to 41.05 Ų (2,4-dimethyl isomer), and the predicted LogP shifts from −0.048 (target free base) to 0.897 (2,4-dimethyl isomer)—a nearly 1-unit LogP increase reflecting the loss of the polar dimethylamino group . This is not a subtle difference: the 2,4-dimethyl isomer has been crystallized in PDB entry 5RY9 and lacks the 4-position amine capable of donating or accepting hydrogen bonds at that vector [2].

Kinase hinge binding Pharmacophore Hydrogen bonding Scaffold comparison

Piperazine at the 6-Position: Scaffold Topology Differentiation from 2-Piperazinyl and 4-Piperazinyl Constitutional Isomers

The target compound positions the piperazine ring at the pyrimidine 6-position, placing it para to the 4-dimethylamino group. This 4,6-disubstitution pattern creates a specific vector geometry where the piperazine NH serves as a solvent-exposed solubilizing group capable of further derivatization, while the 4-dimethylamino group engages the kinase hinge [1]. The alternative 2-(piperazin-1-yl)pyrimidin-4-amine scaffold (exemplified by patent class US20050245563A1 and multiple CHK1 inhibitor series) reverses this orientation, placing the piperazine at the 2-position and the amine at the 4-position—a topology that orients the piperazine toward the ribose pocket rather than the solvent channel in kinase binding [2]. This constitutional isomerism is not interchangeable: 4,6-disubstituted pyrimidine CHK1 inhibitors (such as the clinical candidate PF-477736 and preclinical SAR-020106) demonstrate that the 4,6-substitution pattern is specifically associated with CHK1 hinge-region recognition, with reported IC₅₀ values in the low nanomolar range (e.g., PF-477736 CHK1 IC₅₀ = 0.49 nM; SAR-020106 CHK1 IC₅₀ = 1.3 nM) [3]. While these reference compounds contain more elaborate substituents than the target compound, they establish the 4,6-pyrimidine substitution topology as the privileged orientation for CHK1 kinase engagement [4].

Kinase inhibitor scaffold Constitutional isomerism Structure-activity relationship Binding mode

Vendor Purity Specification and ISO-Certified Manufacturing: Procurement-Grade Differentiation

Commercially available batches of the target HCl salt are supplied at purities of 95% (chemenu), 97% (leyan), and ≥98% (molcore), with molcore additionally certifying ISO-compliant manufacturing suitable for global pharmaceutical R&D and quality control applications . The free base (CAS 1185538-68-4) is available at 98% purity from chemscene and leyan . For the N,N-diethyl analog HCl (CAS 1185319-47-4), purity specifications are typically 95%+ (chemenu, leyan), while the N-ethyl-2-methyl analog (CAS 1507884-58-3) is available at ≥98% from molcore and typically >95% from aksci . For procurement decisions, a 95% purity specification means up to 5% (50 mg per gram) of unidentified impurities that may include synthetic intermediates, residual solvents, or degradation products—a level that can confound biological assay interpretation, particularly in phenotypic screens where minor impurities may possess orthogonal biological activities .

Purity specification ISO certification Quality control Reproducibility

Important Caveat: Limited Availability of Direct Head-to-Head Biological Activity Data

It must be explicitly noted that no peer-reviewed primary research publication or patent containing quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or cellular potency) for N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (CAS 1185310-57-9) or its free base (CAS 1185538-68-4) was identified from non-excluded sources during compilation of this evidence guide [1]. The compound is primarily listed as a research chemical building block across vendor databases . Claims of CHK1 inhibitory activity for this specific compound appear only on excluded sources. The class-level association of 4,6-disubstituted piperazinyl-pyrimidines with CHK1 kinase inhibition is well-established (see Evidence Item 4), but without compound-specific IC₅₀ data, the magnitude of target engagement for this precise chemotype remains unquantified [2]. Users procuring this compound for biological screening should therefore treat it as an uncharacterized scaffold requiring de novo assay validation rather than a validated probe compound [3].

Data transparency Evidence strength Procurement risk Assay validation

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride (CAS 1185310-57-9)


Kinase Inhibitor Fragment Library Construction Requiring Room-Temperature-Stable, Soluble Building Blocks

The hydrochloride salt form enables room-temperature storage and handling (no cold-chain requirement), making it suitable for fragment library plating where hundreds of compounds must be stored and accessed under uniform ambient conditions . The 4,6-disubstituted pyrimidine topology, with a solvent-exposed piperazine NH available for further functionalization, offers a privileged kinase hinge-binding scaffold for fragment-based drug discovery [1]. The moderate molecular weight (243.74 g/mol) and 5 hydrogen-bond acceptors place it within Rule-of-Three fragment space, while the positive LogP (1.148) provides sufficient lipophilicity for cellular permeability in fragment-to-lead optimization [2].

CHK1-Focused Medicinal Chemistry: Scaffold for Parallel SAR Exploration via Piperazine Derivatization

With the piperazine secondary amine serving as a synthetically accessible handle, this compound is positioned as a core scaffold for generating focused CHK1 inhibitor libraries through N-alkylation, N-arylation, sulfonylation, or amide coupling at the piperazine nitrogen, while the 4-dimethylamino group maintains the hinge-binding motif . The class-level evidence supports the 4,6-pyrimidine substitution pattern as the topology most compatible with CHK1 ATP-binding site engagement, as demonstrated by structurally related clinical and preclinical CHK1 inhibitors (PF-477736, SAR-020106) [1]. Researchers should note that compound-specific CHK1 IC₅₀ data remain unavailable from non-excluded sources, necessitating de novo enzymatic assay validation of each derivative (see Section 3, Evidence Item 6) [2].

Physicochemical Comparator Studies: LogP-Dependent Cellular Permeability Profiling Across Salt and Free Base Forms

The approximately 1.2-unit LogP difference between the HCl salt (LogP 1.148) and the free base (LogP −0.0478) provides a matched molecular pair for studying the impact of lipophilicity on cellular permeability, efflux ratio, and intracellular target engagement while holding the core scaffold constant . This paired analysis is of particular value in central nervous system drug discovery programs where LogP values between 1 and 3 are typically targeted for blood-brain barrier penetration; the HCl salt falls within this range while the free base does not [1].

Analytical Chemistry and QC Reference Standard Qualification

With ISO-certified manufacturing available at ≥98% purity (MolCore) and independent vendor characterization data including SMILES, InChIKey (KBKOCXURDKSTTB-UHFFFAOYSA-N), and computational descriptors, the compound is suitable as a reference standard for HPLC method development, LC-MS calibration, and impurity profiling in piperazinyl-pyrimidine synthetic workflows . The 95–98% purity range across vendors also allows for supplier qualification studies comparing batch-to-batch consistency as part of good laboratory practice (GLP) compound management protocols [1].

Quote Request

Request a Quote for N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.